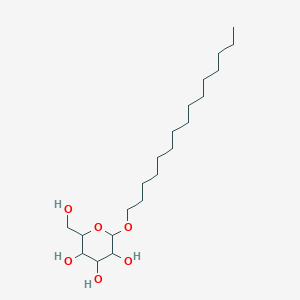
Pentadecyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl D-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C21H42O6 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Cosmetic Science
2.1 Emulsification and Stabilization
Pentadecyl D-glucoside is utilized in cosmetic formulations as an emulsifier. It aids in stabilizing oil-in-water emulsions, enhancing the texture and stability of creams and lotions. Studies have shown that it effectively stabilizes nanosuspensions, improving the delivery of active ingredients such as resveratrol and hesperetin in topical applications .
2.2 Skin Penetration Enhancement
Research indicates that glucosides can enhance the dermal penetration of various compounds. For instance, studies on related alkyl glucosides reveal their ability to improve the absorption of poorly soluble drugs through skin layers, suggesting potential for formulations aimed at transdermal drug delivery .
Pharmaceutical Applications
3.1 Drug Delivery Systems
This compound's surfactant properties make it suitable for use in drug delivery systems. It has been investigated for its role in enhancing the bioavailability of drugs by improving their solubility and stability in aqueous environments .
3.2 Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations aimed at treating infections. Its effectiveness against specific bacterial strains has been documented, indicating potential as a natural preservative or therapeutic agent .
Biochemical Applications
4.1 Enzyme Stabilization
This compound has been explored for its ability to stabilize enzymes in biotechnological applications. Its presence can enhance the activity and stability of enzymes during industrial processes, particularly those involving biocatalysis where enzyme activity is crucial .
4.2 Biocompatibility Studies
Studies have evaluated the biocompatibility of this compound with human skin cells, demonstrating low toxicity and favorable interactions with cellular components. This property is essential for its application in cosmetic formulations where skin compatibility is paramount .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
100243-42-3 |
|---|---|
Molekularformel |
C21H42O6 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |
InChI-Schlüssel |
ISGYDHIDXXZAOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
100243-42-3 |
Synonyme |
pentadecyl D-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















